Oclacitinib

Catalog No.
S548081
CAS No.
M.F
C15H23N5O2S
M. Wt
337.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oclacitinib

Product Name

Oclacitinib

IUPAC Name

N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C15H23N5O2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)

InChI Key

HJWLJNBZVZDLAQ-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO, not in water

Synonyms

PF03394197; PF-03394197; PF 03394197; Oclacitinib; Apoquel.

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3

Description

The exact mass of the compound Oclacitinib is 337.15725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Oclacitinib is a synthetic compound classified as a Janus kinase inhibitor, primarily targeting the JAK1 enzyme. It is chemically described as N-methyl-1-{4-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonamide, with the molecular formula C15H23N5O2S. This compound is predominantly used in veterinary medicine, particularly for treating pruritus associated with allergic dermatitis in dogs. It acts by modulating the immune response and reducing inflammation without the side effects commonly associated with corticosteroids .

Oclacitinib works by inhibiting Janus kinases (JAK), specifically JAK1 and to a lesser extent JAK3 [, ]. JAK enzymes are involved in signal transduction pathways that trigger inflammation and allergic responses. By blocking these enzymes, oclacitinib reduces the production of inflammatory cytokines, leading to decreased itching and inflammation in the skin [, ].

Safety precautions:

  • Oclacitinib should only be used under the guidance of a veterinarian.
  • It is not recommended for puppies under 1 year old.
  • Pregnant or lactating dogs should not be given oclacitinib.
  • Owners should be aware of potential side effects and report any concerns to their veterinarian.
That create its unique pyrrolopyrimidine structure. The process typically includes:

  • Formation of Pyrrolopyrimidine Ring: The initial step involves synthesizing the pyrrolopyrimidine core through cyclization reactions between appropriate precursors.
  • Cyclohexylamine Addition: The cyclohexylamine moiety is introduced via nucleophilic substitution reactions.
  • Sulfonamide Formation: The final step involves attaching a methanesulfonamide group to complete the synthesis.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product .

Oclacitinib exhibits significant biological activity as an anti-inflammatory agent. Its primary application is in alleviating symptoms of allergic dermatitis in dogs, where it has been shown to reduce itching and improve skin conditions within hours of administration. The bioavailability of oclacitinib is approximately 89%, and it reaches peak plasma concentration rapidly (within one hour) after oral administration . The compound's selective inhibition of specific cytokines makes it effective in managing pruritus without the extensive immunosuppressive effects seen with traditional therapies.

Oclacitinib is primarily utilized in veterinary medicine for:

  • Management of Allergic Dermatitis: It is indicated for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs.
  • Alternative to Corticosteroids: Due to its selective action and reduced side effects, oclacitinib serves as a safer alternative to corticosteroids for long-term management of chronic skin conditions .

Oclacitinib belongs to a class of compounds known as Janus kinase inhibitors. Here are some similar compounds along with their unique characteristics:

Compound NameMechanism of ActionUnique Features
TofacitinibBroad-spectrum JAK inhibitorUsed for rheumatoid arthritis; affects multiple JAKs (JAK1, JAK2, JAK3)
RuxolitinibSelective JAK1 and JAK2 inhibitorApproved for myelofibrosis and polycythemia vera; impacts hematopoiesis
BaricitinibSelective JAK1 and JAK2 inhibitorIndicated for rheumatoid arthritis; has immunosuppressive properties
FilgotinibSelective JAK1 inhibitorPrimarily used for rheumatoid arthritis; less impact on hematopoiesis

Oclacitinib's uniqueness lies in its specific targeting of JAK1 while sparing other kinases significantly involved in hematopoiesis, thus minimizing systemic immunosuppression compared to its counterparts . This selectivity makes it particularly valuable in veterinary applications where preserving immune function is crucial.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

337.15724617 g/mol

Monoisotopic Mass

337.15724617 g/mol

Heavy Atom Count

23

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Oclacitinib

Use Classification

Veterinary drugs -> Apoquel -> EMA Drug Category
Agents for dermatitis, excluding corticosteroids -> Veterinary pharmacotherapeutic group
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Little PR, King VL, Davis KR, Cosgrove SB, Stegemann MR. A blinded, randomized clinical trial comparing the efficacy and safety of oclacitinib and ciclosporin for the control of atopic dermatitis in client-owned dogs. Vet Dermatol. 2014 Dec 12. doi: 10.1111/vde.12186. [Epub ahead of print] PubMed PMID: 25496303.
2: Gadeyne C, Little P, King VL, Edwards N, Davis K, Stegemann MR. Efficacy of oclacitinib (Apoquel(®) ) compared with prednisolone for the control of pruritus and clinical signs associated with allergic dermatitis in client-owned dogs in Australia. Vet Dermatol. 2014 Dec;25(6):512-e86. doi: 10.1111/vde.12166. Epub 2014 Aug 11. PubMed PMID: 25109820.
3: Cosgrove SB, Wren JA, Cleaver DM, Walsh KF, Follis SI, King VI, Tena JK, Stegemann MR. A blinded, randomized, placebo-controlled trial of the efficacy and safety of the Janus kinase inhibitor oclacitinib (Apoquel®) in client-owned dogs with atopic dermatitis. Vet Dermatol. 2013 Dec;24(6):587-97, e141-2. doi: 10.1111/vde.12088. PubMed PMID: 24581322.
4: Gonzales AJ, Bowman JW, Fici GJ, Zhang M, Mann DW, Mitton-Fry M. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy. J Vet Pharmacol Ther. 2014 Aug;37(4):317-24. doi: 10.1111/jvp.12101. Epub 2014 Feb 5. PubMed PMID: 24495176.
5: Collard WT, Hummel BD, Fielder AF, King VL, Boucher JF, Mullins MA, Malpas PB, Stegemann MR. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. J Vet Pharmacol Ther. 2014 Jun;37(3):279-85. doi: 10.1111/jvp.12087. Epub 2013 Dec 16. PubMed PMID: 24330031.
6: Cosgrove SB, Wren JA, Cleaver DM, Martin DD, Walsh KF, Harfst JA, Follis SL, King VL, Boucher JF, Stegemann MR. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis. Vet Dermatol. 2013 Oct;24(5):479-e114. doi: 10.1111/vde.12047. Epub 2013 Jul 5. PubMed PMID: 23829933.

Explore Compound Types